

Decoding the Certificate of Analysis for Gallic Acid-d2: A Technical Guide

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Compound of Interest

Compound Name: Gallic acid-d2

Cat. No.: B10824179

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for **Gallic acid-d2**. Understanding the CoA is critical for ensuring the quality, identity, and purity of this stable isotope-labeled internal standard, which is essential for accurate quantification of gallic acid in various research and drug development applications.

Compound Identification and Specifications

A Certificate of Analysis for **Gallic acid-d2** begins by unequivocally identifying the compound and outlining its key specifications. This information is fundamental for confirming that the material meets the required standards for experimental use.

Parameter	Specification	Source
Compound Name	Gallic acid-d2	[1][2]
Synonyms	3,4,5-Trihydroxybenzoic acid-d2, Gallic acid (2,6-d2)	[1][3]
CAS Number	294660-92-7	[1]
Molecular Formula	C ₇ H ₄ D ₂ O ₅	[1]
Molecular Weight	172.13 g/mol	[2]
Appearance	White to off-white solid	[2]
Purity	≥99% deuterated forms (d1-d2)	[1]
Storage	-20°C for 3 years (as powder)	[2]

Analytical Data and Experimental Protocols

The core of the CoA consists of data from various analytical techniques used to confirm the structure and purity of **Gallic acid-d2**. Below are the expected results and detailed experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the molecular structure and isotopic labeling of **Gallic acid-d2**. The deuteration at the 2 and 6 positions of the aromatic ring results in a distinct NMR spectrum compared to unlabeled gallic acid.

Expected ¹H NMR Data (for unlabeled Gallic acid for comparison)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.14	Singlet	2H	H-2, H-6

Note on **Gallic acid-d2** ^1H NMR: In the ^1H NMR spectrum of **Gallic acid-d2**, the singlet at approximately 7.14 ppm, corresponding to the aromatic protons at positions 2 and 6, would be absent or significantly diminished, confirming successful deuteration at these sites.

Expected ^{13}C NMR Data (for unlabeled Gallic acid for comparison)

Chemical Shift (δ) ppm	Assignment
166.82	COOH
145.11	C-3, C-5
137.77	C-4
121.15	C-1
109.22	C-2, C-6

Note on **Gallic acid-d2** ^{13}C NMR: In the ^{13}C NMR spectrum of **Gallic acid-d2**, the signals for the deuterated carbons (C-2 and C-6) would be expected to show a characteristic triplet multiplicity due to coupling with deuterium, and a slight upfield shift.

Experimental Protocol: NMR Spectroscopy

A sample of **Gallic acid-d2** is dissolved in a suitable deuterated solvent, such as DMSO- d_6 or Methanol- d_4 . ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic enrichment.

Expected Mass Spectrometry Data

Parameter	Value
Molecular Ion $[M-H]^-$	m/z 171.03
Major Fragment Ion $[M-H-CO_2]^-$	m/z 127

Note: The molecular ion for **Gallic acid-d2** is expected at m/z 171.03, which is two mass units higher than that of unlabeled gallic acid (m/z 169.01), confirming the presence of two deuterium atoms. The loss of a carboxyl group (CO_2) is a characteristic fragmentation pattern for gallic acid.

Experimental Protocol: Mass Spectrometry

Mass spectral analysis is typically performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated to ensure accurate mass measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of **Gallic acid-d2** by separating it from any impurities.

Expected HPLC Data

Parameter	Value
Purity	$\geq 98\%$ (by area)
Retention Time	Compound- and method-specific

Experimental Protocol: HPLC Analysis

A validated reverse-phase HPLC (RP-HPLC) method is typically employed. A C18 column is commonly used with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. The flow rate is typically around 1.0 mL/min, and detection is performed using a UV detector at a wavelength of

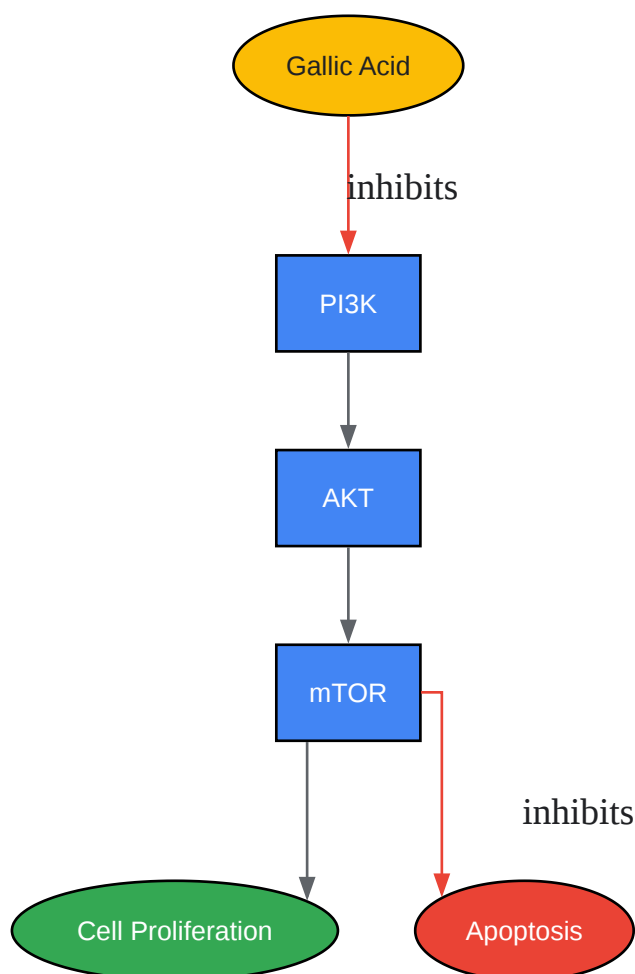
approximately 275 nm.[4] The purity is calculated based on the peak area of **Gallic acid-d2** relative to the total peak area of all components in the chromatogram.

Biological Activity and Signaling Pathways

Gallic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[2] These effects are mediated through the modulation of various cellular signaling pathways. **Gallic acid-d2**, as a stable isotope-labeled analog, is a crucial tool for studying the pharmacokinetics and metabolism of gallic acid in the context of these pathways.

PI3K/AKT/mTOR Signaling Pathway

Gallic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and other diseases.[5][6]



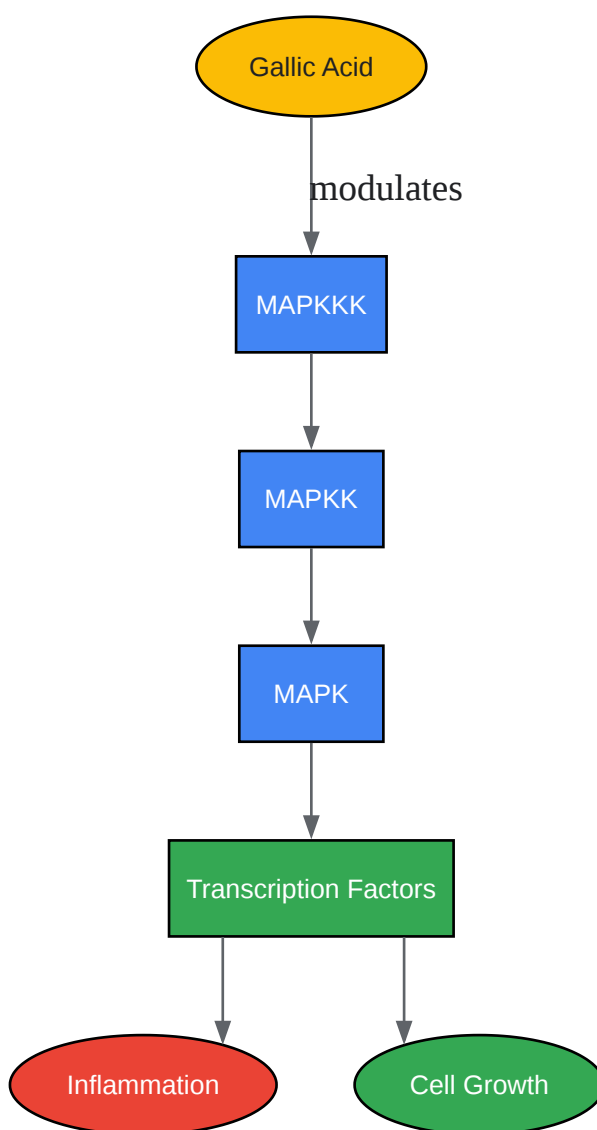
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Caption: Gallic acid inhibits the PI3K/AKT/mTOR pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis that can be modulated by gallic acid.

[6]

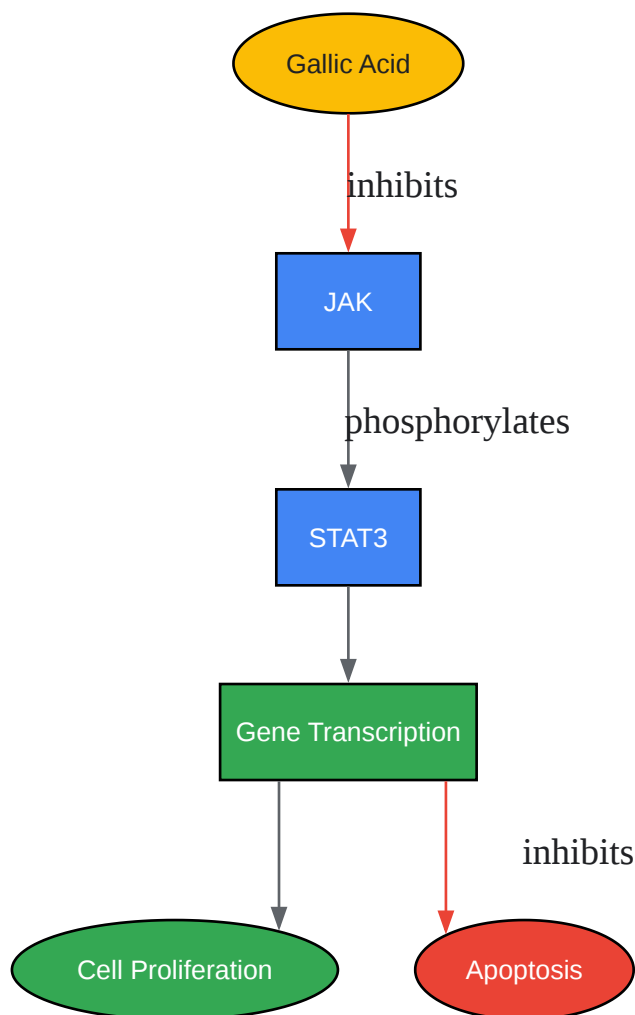


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Caption: Gallic acid modulates the MAPK signaling cascade.

JAK/STAT3 Signaling Pathway

Gallic acid has been demonstrated to exert anticancer effects by modulating the JAK/STAT3 signaling pathway.[7]

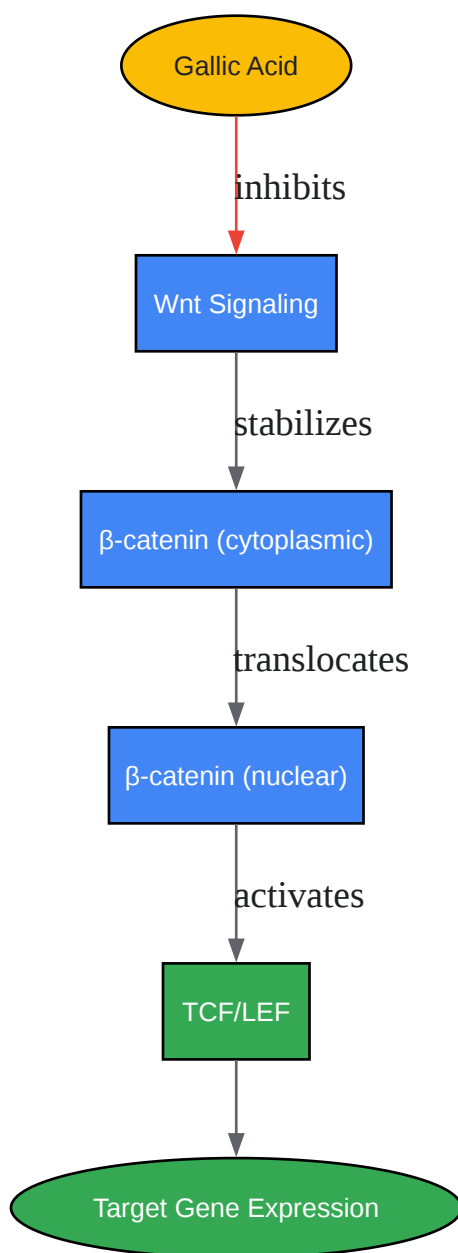


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Caption: Gallic acid inhibits the JAK/STAT3 signaling pathway.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway, crucial in development and disease, is another target of gallic acid's therapeutic effects.[8]



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Caption: Gallic acid inhibits the Wnt/β-catenin signaling pathway.

Conclusion

The Certificate of Analysis for **Gallic acid-d2** is a vital document that assures its identity, purity, and quality for research and development purposes. By understanding the data presented and the methodologies used, scientists can have confidence in their experimental results when using this stable isotope-labeled standard. Furthermore, the use of **Gallic acid-d2** in

conjunction with advanced analytical techniques will continue to be instrumental in elucidating the mechanisms of action of gallic acid and its therapeutic potential in various diseases.

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